4-Hydroxydecanoic acid

Biotransformation Microbial Toxicity Flavor Biotechnology

γ-Decalactone bioproduction faces yield-limiting product inhibition by the lactone form. 4-Hydroxydecanoic acid (CAS 17369-51-6) is the direct linear precursor with significantly lower microbial toxicity, enabling high-yield feeding strategies. • Direct enzymatic precursor for γ-decalactone cyclization; avoids product inhibition of microbial biocatalysts. • Specific metabolic probe for studying fatty acid β-oxidation and lactonization pathways in yeast species. • Promising antifungal activity against Aspergillus niger and A. flavus for targeted research applications. Supplied at 95% purity; ideal for bioprocess development and metabolic pathway research.

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
CAS No. 17369-51-6
Cat. No. B1670073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxydecanoic acid
CAS17369-51-6
SynonymsDecanoic acid, 4-hydroxy-;  4-hydroxy capric acid;  4-hydroxy-decanoic acid.
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCCCCCCC(CCC(=O)O)O
InChIInChI=1S/C10H20O3/c1-2-3-4-5-6-9(11)7-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)
InChIKeyQQAVZEYXLCYOKO-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxydecanoic Acid for Biotransformation and Flavor


4-Hydroxydecanoic acid (CAS 17369-51-6), also known as 4-Hydroxycapric acid, is a medium-chain hydroxy fatty acid with the molecular formula C10H20O3 and a molecular weight of 188.26 g/mol [1]. It belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives [2]. This compound is a key metabolic intermediate, particularly recognized for its role as the direct linear precursor to the important flavor and fragrance compound γ-Decalactone [3]. It has also been identified as a natural antimicrobial agent in plant extracts [4].

Flavor Biotechnology Reported precursor context for γ-decalactone bioprocess workflows.
Antimicrobial Screening Supports targeted Aspergillus genus screening studies and antifungal context review.
Metabolic Engineering May support Sporidiobolus species-specific enzyme substrate studies.

4-Hydroxydecanoic Acid: Biocatalytic & Metabolic Specificity


Substituting 4-Hydroxydecanoic acid with other hydroxydecanoic acid isomers or analogs is not functionally equivalent due to the high specificity of enzymatic systems and biological targets. The position of the hydroxyl group dictates its metabolic fate; for example, while 4-Hydroxydecanoic acid is the linear precursor for γ-Decalactone cyclization, its 3-hydroxy isomer, 3-Hydroxydecanoic acid, functions as a direct antifungal agent with distinct EC50 values [1][2]. Furthermore, the lactone form, γ-Decalactone, exhibits significantly higher toxicity to producing microorganisms than its open-chain acid precursor, directly impacting bioprocess yields [3]. These divergent biological and chemical properties underscore that each compound in this class possesses unique performance characteristics that cannot be inferred, mandating precise compound selection for research and industrial applications.

Lactone form (γ-Decalactone) Reported higher microbial toxicity context may limit bioprocess yields compared to the open-chain acid form.
Isomer form (3-Hydroxydecanoic acid) Hydroxyl position shifts antifungal target preference; selectivity between Aspergillus and Fusarium may not transfer.
Structural analogs Enzymatic specificity for β-oxidation and lactonization pathways may not extend to chain-length or hydroxy-position variants.

4-Hydroxydecanoic Acid vs. Key Comparators


Microbial Toxicity vs. γ-Decalactone

4-Hydroxydecanoic acid exhibits significantly lower toxicity to the producing microorganism Sporidiobolus ruinenii when compared directly to its lactone form, γ-Decalactone [1]. This differential toxicity is a key factor in bioprocess optimization, as the accumulation of the lactone can inhibit microbial growth and limit overall yield. The study found that the high sensitivity of Sporidiobolus salmonicolor to the lactone, combined with the lower toxicity of the acid form, dictates the metabolic fate and accumulation of the precursor in different species [1].

Microbial toxicity
Reported context
4-Hydroxydecanoic acid vs. γ-Decalactone in S. ruinenii
Supports bioprocess toxicity context review
Qualitative data; species-dependent accumulation context
Biotransformation Microbial Toxicity Flavor Biotechnology Bioprocess Yield

Catabolic Divergence in Sporidiobolus

The metabolic fate of 4-Hydroxydecanoic acid is species-dependent within the Sporidiobolus genus. Specifically, S. ruinenii is capable of producing and accumulating 4-Hydroxydecanoic acid as a stable intermediate, whereas S. salmonicolor is 'not able to catabolize' this compound, resulting in its accumulation and eventual toxicity [1]. This metabolic divergence between closely related species highlights the specific enzymatic requirements for processing this hydroxy acid.

Metabolic divergence
Reported context
Accumulates in S. ruinenii vs. cannot be catabolized in S. salmonicolor
Supports strain-specific biotransformation context
Enzymatic substrate specificity context
Microbial Metabolism Biotransformation Enzymatic Specificity

Antifungal Spectrum vs. 3-Hydroxydecanoic Acid

4-Hydroxydecanoic acid, isolated from Quercus incana, demonstrates 'promising antifungal activity' against Aspergillus niger and Aspergillus flavus [1]. This antimicrobial profile is distinct from the regioisomer 3-Hydroxydecanoic acid (3-HDA), which has been characterized with specific EC50 values (295 mg/L for growth inhibition and 82.5 mg/L for spore germination) against Fusarium graminearum [2]. The different biological targets of these structurally similar molecules highlight that the position of the hydroxyl group is a critical determinant of bioactivity.

Antifungal target
Cross-study data
4-Hydroxydecanoic acid (Aspergillus) vs. 3-Hydroxydecanoic acid (Fusarium)
Supports genus-specific screening context
Divergent assay and analyte context review
Antimicrobial Activity Natural Product Structure-Activity Relationship

4-Hydroxydecanoic Acid Key Applications


γ-Decalactone Production via Precursor Feeding

For researchers and engineers involved in the biotechnological production of the peach-like flavor compound γ-Decalactone, 4-Hydroxydecanoic acid is an essential process intermediate. As established by Feron et al. (1996), this acid is the direct linear precursor. Understanding its lower toxicity relative to the final lactone product is crucial for designing feeding strategies that maximize yield by avoiding product inhibition of the microbial biocatalyst [1].

Metabolic Engineering of Sporidiobolus

This compound serves as a specific metabolic probe for studying fatty acid β-oxidation and lactonization pathways in yeasts. Its distinct catabolic fate in different Sporidiobolus species, where S. ruinenii accumulates it while S. salmonicolor cannot catabolize it, makes it an ideal tool for characterizing and engineering enzymatic activities related to hydroxy acid metabolism [1].

Antifungal Research on Aspergillus

In the search for novel antifungal agents against food spoilage or pathogenic molds, 4-Hydroxydecanoic acid offers a targeted research tool. Its demonstrated, albeit qualitative, 'promising antifungal activity' against Aspergillus niger and A. flavus [2] positions it as a relevant starting point for studies focused on this specific genus, as opposed to other hydroxy acids like 3-HDA which are more active against Fusarium species [3].

Application
Selection Property
Validation Focus
γ-Decalactone bioprocess
Bioprocess precursor fit
Accumulation vs. lactone toxicity context
Microbial metabolic engineering
Substrate specificity
Sporidiobolus catabolic context
Antifungal screening
Antimicrobial screening fit
Aspergillus genus-specific context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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